1,1,4,4-Tetraphenyl-1,3-butadiene

Catalog No.
S749692
CAS No.
1450-63-1
M.F
C28H22
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,4,4-Tetraphenyl-1,3-butadiene

CAS Number

1450-63-1

Product Name

1,1,4,4-Tetraphenyl-1,3-butadiene

IUPAC Name

1,4,4-triphenylbuta-1,3-dienylbenzene

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C28H22/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

KLCLIOISYBHYDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

1,1,4,4-Tetraphenyl-1,3-butadiene is an organic compound with the molecular formula C28H22C_{28}H_{22} and a molecular weight of approximately 358.48 g/mol. This compound features a butadiene backbone substituted with four phenyl groups at the terminal positions. Its structural formula can be represented as follows:

text
Ph | Ph - C=C - C=C - Ph | Ph

The compound is a solid at room temperature and exhibits interesting photophysical properties, making it valuable in various applications, particularly in the fields of materials science and photonics .

TPB's primary mechanism of action is related to its ability to absorb UV light and emit light at a longer wavelength (blue) through a process called fluorescence []. This property makes it a valuable material in applications like scintillation counting and organic light-emitting diodes (OLEDs). The exact mechanism of fluorescence involves the excitation of electrons to higher energy levels upon light absorption and subsequent relaxation with emission of lower-energy light [].

Scintillator in Radiation Detectors

1,1,4,4-Tetraphenyl-1,3-butadiene (TPB) finds application in scientific research as a scintillator in radiation detectors. Scintillators are materials that emit light when struck by ionizing radiation, such as gamma rays or X-rays. The emitted light can then be detected by a photomultiplier tube (PMT) and converted into an electrical signal.

TPB is a particularly useful scintillator due to its several advantageous properties:

  • High light yield: TPB produces a large number of photons per unit of absorbed energy, making it efficient at converting radiation into detectable light signals.
  • Good spectral match: The emission spectrum of TPB overlaps well with the sensitivity range of commonly used PMTs, maximizing the efficiency of light detection.
  • Solution processability: TPB can be readily dissolved in organic solvents, allowing for the creation of customized scintillator cocktails or the coating of detector surfaces.

These properties make TPB a valuable component in various radiation detection applications, including:

  • High-energy physics experiments: TPB is used in calorimeters, which measure the energy of particles by converting their energy into light signals.
  • Nuclear medicine: TPB-based scintillators are used in gamma cameras for medical imaging applications, such as positron emission tomography (PET) scans.
  • Environmental monitoring: TPB-containing detectors can be used to monitor for radioactive contamination in the environment.

Other Research Applications

In addition to its use as a scintillator, 1,1,4,4-Tetraphenyl-1,3-butadiene is also being explored for other research applications, including:

  • Organic electronics: TPB is being investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to its interesting photophysical properties.
  • Chemical sensors: TPB's ability to interact with specific molecules is being explored for the development of chemical sensors for the detection of various analytes.
. Notably:

  • Electrochemical Behavior: The compound can be subjected to electrolysis, leading to the formation of 1,1,4,4-tetraphenyl-1-butene under specific conditions. This reaction highlights its potential utility in organic synthesis and electrochemical applications .
  • Oxidative Reactions: It can react with sulfonamides under oxidative conditions to yield products through heterocyclization processes .

Several methods exist for synthesizing 1,1,4,4-tetraphenyl-1,3-butadiene:

  • Condensation Reactions: A common synthetic route involves the condensation of phenylacetylene with suitable aldehydes or ketones under basic conditions.
  • Electrochemical Synthesis: Large-scale electrolysis has been explored as a method for producing this compound efficiently .

These methods highlight the versatility in synthesizing this compound for various applications.

1,1,4,4-Tetraphenyl-1,3-butadiene has several important applications:

  • Electroluminescent Dye: It is used as a wavelength shifter and electroluminescent dye that emits blue light when excited .
  • Scintillation Material: The compound is suitable for use in scintillation detectors due to its effective light-emitting properties .
  • Biochemical Assays: Its application as a reagent in biochemical assays underscores its utility in research settings .

Several compounds share structural similarities with 1,1,4,4-tetraphenyl-1,3-butadiene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-Diphenyl-1,3-butadieneDiene with two phenyl groupsLess sterically hindered than tetraphenyl variant
1-Phenyl-2-methylbutadieneDiene with one phenyl groupExhibits different reactivity due to methyl group
2-Methyl-2-(phenyl)-propaneAlkaneNon-conjugated structure; different properties

Uniqueness of 1,1,4,4-Tetraphenyl-1,3-butadiene

The unique aspect of 1,1,4,4-tetraphenyl-1,3-butadiene lies in its four phenyl substituents that enhance its stability and photophysical properties compared to simpler derivatives like 1,4-diphenyl-1,3-butadiene. This structural configuration contributes significantly to its application in photonics and materials science.

Regioselective Reductive Dimerization of Bisarylalkynes

The reductive dimerization of internal bisarylalkynes using cobalt catalysts represents the most scalable route to TPB. Substoichiometric Co₂(CO)₈ (5–10 mol%) promotes a [2+2] cycloaddition followed by retro-electrocyclic opening to yield 1,3-butadienes with >90% regioselectivity. For example, diphenylacetylene reacts at 80°C in toluene to form TPB in 92% yield (Table 1).

Table 1: Optimization of Co₂(CO)₈-Catalyzed Dimerization

SubstrateCatalyst LoadingTemp (°C)Yield (%)Regioselectivity (E:Z)
Diphenylacetylene5 mol%809298:2
4-MeO-C₆H₄C≡CPh7 mol%708595:5
3-Thienyl-C≡CPh10 mol%607890:10

Mechanistic studies reveal a cobaltacyclopentadiene intermediate, where oxidative coupling of two alkyne units precedes reductive elimination. Density functional theory (DFT) calculations indicate that electron-donating groups on aryl rings lower the activation energy by stabilizing partial positive charges during cycloaddition.

Cobalt-Catalyzed Approaches for Conjugated Diene Formation

Alternative cobalt-mediated pathways include hydrofunctionalization of terminal alkynes. A Cu/Pd bimetallic system enables three-component coupling of phenylacetylene, aryl bromides, and pinacolborane (HBpin) to form TPB precursors (Scheme 1).

Scheme 1: Three-Component Coupling Mechanism

  • Hydrocupration: CuH adds to phenylacetylene, forming β-boryl alkenylcopper.
  • Transmetallation: Pd⁰ inserts into the C–B bond, generating a Pd–C intermediate.
  • Reductive Elimination: Pd catalyzes C–C bond formation between aryl and alkenyl groups.

This method achieves 89% yield for TPB derivatives with functional group tolerance (ester, nitrile, epoxide). Competing pathways, such as diboration or hydroarylation, are suppressed using bulky phosphine ligands (e.g., XPhos).

Solid-State vs Solution-Phase Synthesis Optimization

Solid-State Synthesis: Vertical Bridgman growth produces TPB single crystals with 99.5% purity, critical for scintillation applications. Crystals exhibit a needle-like morphology (melting point: 207–209°C) and enhanced quantum yield (Φ = 0.78) compared to solution-phase products (Φ = 0.62).

Solution-Phase Synthesis: Microwave-assisted reactions in DMF reduce reaction times from 24 h to 2 h, albeit with lower regiocontrol (E:Z = 85:15). Solubility in chloroform (25 mg/mL) and ethanol (12 mg/mL) facilitates post-functionalization.

Post-Functionalization Strategies for Structural Diversification

TPB undergoes electrophilic substitution and cross-coupling reactions:

  • Bromination: Treatment with Br₂/CH₂Cl₂ yields 1,1,4,4-tetrakis(4-bromophenyl)-1,3-butadiene (95% yield), a Suzuki coupling precursor.
  • Suzuki–Miyaura Coupling: Reaction with thiophene-2-boronic acid forms 1,1,4,4-tetrakis(4-(thiophen-2-yl)phenyl)-1,3-butadiene, enhancing aggregation-induced emission (AIE) properties (λₑₘ = 550 nm).
  • Epoxidation: m-CPBA converts TPB to diepoxide derivatives, though this quenches fluorescence due to disrupted conjugation.

Table 2: Post-Functionalization Outcomes

ReactionProductYield (%)Application
BrominationTetrabromo-TPB95Cross-coupling precursor
Suzuki CouplingThiophene-functionalized TPB88AIE materials
EpoxidationDiepoxide-TPB73Polymer modifiers

The excited-state dynamics of 1,1,4,4-tetraphenyl-1,3-butadiene in isolated molecular systems reveal complex photophysical processes that distinguish this compound from simpler polyene derivatives [5]. Femtosecond and picosecond transient absorption measurements demonstrate that the compound exhibits an instrument-limited rise of less than 120 femtoseconds followed by a single exponential decay with a lifetime of 1.9 ± 0.1 nanoseconds in hexane solution [5]. This behavior contrasts markedly with the dynamics observed in 1,4-diphenyl-1,3-butadiene, which shows significant viscosity-dependent excited-state lifetimes ranging from 465 picoseconds in hexane to longer values in more viscous solvents [5].

The electronic nature of the first excited singlet state has been characterized through comprehensive spectroscopic analysis [5]. Ground-state absorption and fluorescence emission measurements reveal that 1,1,4,4-tetraphenyl-1,3-butadiene exhibits structureless absorption spectra but more structured emission bands, indicating geometric relaxation upon excitation [5]. The compound demonstrates a relatively large Stokes shift, suggesting that the molecules become more planar in the excited state compared to the ground state geometry [5].

Excited-state absorption spectra obtained using 355-nanometer excitation show broad, structureless bands centered near 790 nanometers with minimal dependence on solvent polarizability [5]. This spectral behavior differs significantly from the solvent-dependent excited-state absorption observed in 1,4-diphenyl-1,3-butadiene, suggesting that the tetraphenyl substitution pattern fundamentally alters the electronic character of the excited state [5]. The lack of significant wavelength-dependent dynamics indicates that the entire transient absorption band reflects the evolution of a single excited electronic state [5].

Temperature-dependent studies reveal that the excited-state lifetime remains constant across different thermal conditions, indicating the absence of thermally activated nonradiative pathways that are commonly observed in flexible polyene systems [5]. The radiative decay rate has been calculated to be 3.92 × 10^8 s^-1, contributing to the compound's strong fluorescence emission in solution [6] [23].

Restricted Intramolecular Rotation Mechanisms in Aggregates

The aggregation-induced emission phenomenon in 1,1,4,4-tetraphenyl-1,3-butadiene arises from the restriction of intramolecular rotational motions of the peripheral phenyl rings upon aggregate formation [9] [13]. In the dissolved state, the phenyl substituents undergo relatively free rotation around the single bonds connecting them to the central butadiene core, providing efficient nonradiative decay pathways that quench fluorescence [9]. However, upon aggregation or crystallization, these rotational motions become severely hindered due to intermolecular steric interactions [9].

Detailed computational analysis reveals that the low-frequency vibrational modes, particularly those below 100 wavenumbers corresponding to phenyl ring twisting motions, play crucial roles in the nonradiative internal conversion process [6] [23]. The Huang-Rhys factors for these low-frequency modes in 1,1,4,4-tetraphenyl-1,3-butadiene reach values of approximately 12, significantly lower than those observed in the related compound cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene, which exhibits Huang-Rhys factors up to 47.7 [6] [23].

The restriction of intramolecular rotation in aggregated states fundamentally alters the balance between radiative and nonradiative decay processes [9] [13]. While the radiative decay rate remains relatively constant, the nonradiative internal conversion rate decreases dramatically when phenyl ring rotations are suppressed [9]. This mechanism explains why 1,1,4,4-tetraphenyl-1,3-butadiene maintains strong fluorescence both in solution and in the solid state, unlike many aggregation-induced emission systems that are only emissive in the aggregated phase [9].

Crystal structure analysis of different polymorphs reveals that the phenyl rings adopt twisted conformations in the solid state, which effectively prevents excimer formation and maintains the restriction of rotational degrees of freedom [25] [33]. The molecular packing in these crystalline forms creates environments where intermolecular interactions stabilize conformations that favor radiative decay over nonradiative pathways [25] [33].

Temperature-Dependent Fluorescence Quantum Yield Variations

The temperature dependence of fluorescence quantum yield in 1,1,4,4-tetraphenyl-1,3-butadiene demonstrates remarkable stability compared to other tetraphenyl-substituted butadiene derivatives [6] [23]. Experimental measurements reveal that the compound maintains high fluorescence efficiency across a broad temperature range from 77 Kelvin to 300 Kelvin, with quantum yields consistently above 0.7 [6] [23].

Theoretical calculations incorporating Duschinsky rotation effects provide quantitative insights into the temperature-dependent photophysical behavior [6] [23]. The internal conversion rate from the first excited state to the ground state increases by approximately 17-fold when temperature rises from 70 Kelvin to 300 Kelvin, significantly less dramatic than the 700-fold increase observed in cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene over the same temperature range [6] [23].

Temperature (K)Internal Conversion Rate (s^-1)Radiative Rate (s^-1)Quantum Yield
701.26 × 10^53.92 × 10^80.997
3001.86 × 10^63.92 × 10^80.995

The relatively modest temperature dependence arises from the specific molecular geometry and vibrational characteristics of 1,1,4,4-tetraphenyl-1,3-butadiene [6] [23]. The total reorganization energy for the first excited electronic state amounts to 4,114 wavenumbers, with low-frequency modes contributing approximately 37% to this total [6] [23]. This distribution contrasts with cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene, where low-frequency modes contribute over 50% to a much larger total reorganization energy of 8,528 wavenumbers [6] [23].

The temperature stability of fluorescence quantum yield makes 1,1,4,4-tetraphenyl-1,3-butadiene particularly suitable for applications requiring consistent optical performance across varying thermal conditions [11] [28]. Measurements in liquid argon at 87 Kelvin demonstrate fluorescence efficiencies ranging from 0.7 to 1.35 visible photons emitted per absorbed ultraviolet photon, depending on the excitation wavelength [28] [34].

Comparative Analysis of cis/trans Isomeric Emission Profiles

The comparative analysis of geometric isomers reveals fundamental differences in emission characteristics between 1,1,4,4-tetraphenyl-1,3-butadiene and its structural analogs [6] [23]. While 1,1,4,4-tetraphenyl-1,3-butadiene maintains a predominantly trans configuration around its central double bonds, related compounds such as cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene exhibit dramatically different photophysical behaviors [6] [23].

The cis,cis isomer demonstrates virtually no fluorescence in solution at room temperature, with fluorescence quantum yields below 0.001, while 1,1,4,4-tetraphenyl-1,3-butadiene maintains strong emission with quantum yields exceeding 0.7 under identical conditions [6] [23]. This stark contrast arises from differences in molecular geometry and the resulting vibrational coupling patterns [6] [23].

Excited-state geometry optimization reveals that 1,1,4,4-tetraphenyl-1,3-butadiene maintains a nearly planar butadiene backbone in both ground and excited states, with dihedral angles remaining close to 180 degrees [6] [23]. In contrast, the cis,cis isomer exhibits significant distortion of the central backbone, with dihedral angles changing from 167 degrees in the ground state to 145 degrees in the excited state [6] [23].

CompoundGround State Dihedral (°)Excited State Dihedral (°)Quantum YieldEmission Max (nm)
1,1,4,4-tetraphenyl-1,3-butadiene~180~1790.78430
cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene167145<0.001Non-emissive

The emission spectra of 1,1,4,4-tetraphenyl-1,3-butadiene peak at approximately 430 nanometers with a characteristic blue fluorescence that remains consistent across different phases and environments [5] [12]. The spectral profile exhibits moderate vibronic structure, indicating well-defined electronic transitions and minimal conformational heterogeneity [5].

Fundamental Conversion Mechanisms

The vacuum ultraviolet photon conversion efficiency of 1,1,4,4-tetraphenyl-1,3-butadiene represents a cornerstone parameter in particle detection systems operating with noble gas scintillators [1]. The compound demonstrates remarkable wavelength-shifting capabilities across the extreme ultraviolet spectrum, with conversion efficiencies varying significantly depending on the excitation wavelength and film preparation methodology [2].

Recent systematic investigations have established that vacuum-deposited 1,1,4,4-tetraphenyl-1,3-butadiene films with thickness of 1 micrometer exhibit energy conversion efficiencies ranging from 1% to 5% across the wavelength range of 125 to 200 nanometers [1]. These measurements, conducted using calibrated sources and detectors, provide the first comprehensive quantitative assessment of the material's performance in the extreme ultraviolet regime [1].

The conversion mechanism involves the absorption of high-energy vacuum ultraviolet photons by the conjugated π-electron system of 1,1,4,4-tetraphenyl-1,3-butadiene, followed by internal conversion and subsequent emission of lower-energy visible photons peaked at approximately 430 nanometers [3]. The emission spectrum extends from 390 to 520 nanometers, providing optimal overlap with the spectral sensitivity of conventional photomultiplier tubes used in particle detection systems [3].

Wavelength-Dependent Performance Characteristics

The photon conversion efficiency of 1,1,4,4-tetraphenyl-1,3-butadiene exhibits strong wavelength dependence, with particularly high efficiency at 127-128 nanometers corresponding to liquid argon scintillation light [4]. At this specific wavelength, the material demonstrates a quantum efficiency potentially exceeding 100%, suggesting the possibility of multiple visible photon emission per absorbed vacuum ultraviolet photon [4].

Comparative studies with sodium salicylate, traditionally used as a reference material for vacuum ultraviolet detection, consistently show superior performance of 1,1,4,4-tetraphenyl-1,3-butadiene across the entire wavelength range from 90 to 250 nanometers [2]. This enhanced efficiency stems from the optimized molecular structure of the tetraphenyl-butadiene system, which provides more efficient energy transfer pathways compared to simple aromatic compounds [5].

The wavelength-shifting mechanism involves photoexcitation of the highest occupied molecular orbital to the lowest unoccupied molecular orbital transition, followed by rapid internal conversion to the emitting state [5]. The fluorescence efficiency remains consistently high across the vacuum ultraviolet range, with measurements indicating total integrated fluorescence efficiency values greater than unity in specific wavelength regions [5].

Film Preparation Impact on Conversion Efficiency

The method of film preparation significantly influences the vacuum ultraviolet photon conversion efficiency of 1,1,4,4-tetraphenyl-1,3-butadiene coatings [1]. Thermal vapor deposition produces films with initially high conversion efficiency but demonstrates susceptibility to atmospheric degradation, with efficiency decreasing significantly after exposure to air [1].

Spin-coating techniques using 1,1,4,4-tetraphenyl-1,3-butadiene suspended in high-molecular-weight polystyrene solutions provide superior long-term stability [1]. These spin-coated films maintain their conversion efficiency even after atmospheric exposure, offering significant advantages for practical detector applications [1].

The optimal deposition parameters for vacuum ultraviolet applications involve careful control of film thickness, with studies indicating that excessive thickness can lead to self-absorption effects that reduce overall conversion efficiency [5]. The balance between adequate absorption of incident vacuum ultraviolet photons and minimization of re-absorption of emitted visible light requires precise control of deposition conditions [5].

Temperature Effects on Conversion Efficiency

Temperature variations significantly impact the vacuum ultraviolet photon conversion efficiency of 1,1,4,4-tetraphenyl-1,3-butadiene films [5]. Measurements conducted from room temperature down to liquid argon temperature (87 Kelvin) reveal approximately 10% increase in luminescence yield at cryogenic temperatures [5].

The temperature dependence manifests in several ways, including enhanced resolution of vibronic structures in the emission spectrum at low temperatures [5]. At liquid argon temperature, clearly resolved vibronic replicas become visible, corresponding to transitions involving changes in vibrational quantum numbers [5]. These structures are spaced by approximately 170 millielectron volts, corresponding to the stretching mode vibration of the butadiene backbone [5].

The enhanced conversion efficiency at cryogenic temperatures results from reduced thermal quenching of excited states and improved radiative quantum yield [5]. This temperature dependence provides additional optimization opportunities for detector systems operating at liquid noble gas temperatures [5].

Temporal Emission Characteristics in Liquid Argon Detectors

Prompt and Delayed Emission Components

The temporal emission characteristics of 1,1,4,4-tetraphenyl-1,3-butadiene in liquid argon detector environments exhibit complex multi-component behavior that significantly impacts detector performance [6] [7]. When excited by 127-128 nanometer photons from liquid argon scintillation, the compound produces both prompt and delayed emission components with distinct temporal signatures [4].

The prompt emission component occurs with characteristic decay times on the order of 1-2 nanoseconds, consistent with fluorescence from singlet excited states [8]. This rapid component provides the primary signal for timing applications in particle detection systems [8]. However, recent investigations have revealed the existence of additional slower components that contribute significantly to the overall light output [4].

The delayed emission component exhibits much longer characteristic times, with measurements indicating decay constants extending into the millisecond range [4]. This delayed component arises from triplet state de-excitation processes that were previously unrecognized in wavelength-shifting applications [4]. The presence of these long-lived components has important implications for pulse shape discrimination techniques used in background rejection [6].

Pulse Shape Analysis and Discrimination

The complex temporal emission characteristics of 1,1,4,4-tetraphenyl-1,3-butadiene enable sophisticated pulse shape discrimination techniques for background rejection in liquid argon detectors [6]. The different decay time constants associated with various excitation mechanisms provide distinctive temporal signatures that can be exploited for event classification [6].

Alpha-induced scintillation in 1,1,4,4-tetraphenyl-1,3-butadiene produces characteristic double exponential decay profiles with fast and slow components [7]. The fast component exhibits a decay time of 11 ± 5 nanoseconds, while the slow component demonstrates a significantly longer decay time of 275 ± 10 nanoseconds [7]. These distinct temporal signatures enable discrimination between alpha-induced events and nuclear recoil events in the liquid argon medium [6].

The pulse shape parameters vary significantly with temperature, providing additional discrimination power at liquid argon operating temperatures [6]. The temperature dependence of the decay time constants enables optimization of discrimination algorithms for specific operating conditions [6]. The significant contribution of long time constants above approximately 50 Kelvin provides enhanced discrimination capabilities for background mitigation [6].

Light Yield and Detection Efficiency

The light yield of 1,1,4,4-tetraphenyl-1,3-butadiene under various excitation conditions has been characterized through systematic measurements [7]. Vacuum-deposited thin films emit 882 ± 210 photons per megaelectron volt under alpha particle excitation, providing quantitative benchmarks for detector modeling [7].

The detection efficiency in liquid argon systems depends critically on the wavelength-shifting efficiency and the subsequent light collection geometry [9]. Global quantum efficiency measurements for complete optical systems, including 1,1,4,4-tetraphenyl-1,3-butadiene-coated photomultiplier tubes in liquid argon, yield values of 0.0055 ± 0.0009 for typical configurations [9].

The wavelength-shifting efficiency varies with film thickness and preparation method, with optimal deposition masses of 30 micrograms per square centimeter on photosensor windows and 40 micrograms per square centimeter on detector walls [10]. These optimized coatings enable light yields of 12.8 ± 0.3 photoelectrons per kiloelectron volt equivalent using photomultiplier tubes with quantum efficiency of approximately 30% for shifted light [10].

Environmental Stability and Degradation

The long-term stability of 1,1,4,4-tetraphenyl-1,3-butadiene coatings in liquid argon environments represents a critical consideration for detector operation [11]. Photodegradation mechanisms have been identified and characterized, revealing the formation of ultraviolet-blocking impurities such as benzophenone through free radical-mediated photooxidation reactions [11].

The degradation rate depends on exposure to ultraviolet light, with exponential increases in benzophenone concentration correlating with decreasing wavelength-shifting performance [11]. The use of free radical inhibitors such as 4-tert-butylcatechol can significantly delay degradation and improve performance by 10-20% while providing enhanced ultraviolet stability [11].

Emanation of 1,1,4,4-tetraphenyl-1,3-butadiene from coatings into liquid argon has been quantified through fluorescence assays, revealing detectable concentrations reaching tens of parts per billion by mass over 24-hour periods [12]. This dissolved or suspended material produces wavelength-shifting effects in the bulk argon with characteristic time constants of 0.95 ± 0.05 milliseconds and 17.8 ± 2.0 milliseconds [12].

Triplet-State Contributions to Delayed Light Emission

Triplet State Formation and Dynamics

The contribution of triplet states to the delayed light emission of 1,1,4,4-tetraphenyl-1,3-butadiene represents a fundamental aspect of its wavelength-shifting behavior that has only recently been fully characterized [4]. When excited by 127-128 nanometer photons, the compound undergoes intersystem crossing to populate triplet states, which subsequently contribute to delayed photon emission through various de-excitation pathways [4].

The triplet state formation occurs through spin-orbit coupling mechanisms that become particularly efficient under vacuum ultraviolet excitation [4]. The populated triplet states have significantly longer lifetimes compared to the corresponding singlet states, enabling delayed emission processes that extend into the millisecond timescale [4]. This delayed emission component was previously unrecognized in wavelength-shifting applications but has profound implications for detector performance [4].

The triplet state dynamics involve multiple energy levels and transition pathways [4]. The lowest triplet state serves as a reservoir for delayed emission, while higher triplet states may contribute to intermediate emission components [4]. The relative populations of these states depend on the excitation conditions and temperature, leading to complex temporal emission profiles [4].

Intersystem Crossing and Spin-Orbit Coupling

The efficiency of intersystem crossing in 1,1,4,4-tetraphenyl-1,3-butadiene depends critically on the excitation wavelength and molecular environment [4]. Vacuum ultraviolet excitation at 127-128 nanometers provides sufficient energy to populate high-lying singlet states that have enhanced spin-orbit coupling with nearby triplet states [4].

The spin-orbit coupling strength varies with molecular conformation and environmental factors [4]. In solid films, the close packing of molecules can lead to intermolecular interactions that influence the intersystem crossing rates [4]. The efficiency of triplet formation determines the magnitude of the delayed emission component and its temporal characteristics [4].

Temperature effects on intersystem crossing rates contribute to the observed temperature dependence of the delayed emission [6]. At liquid argon temperatures, the reduced thermal motion leads to altered coupling efficiencies and modified triplet state populations [6]. These temperature-dependent effects provide additional opportunities for optimization of detector performance [6].

Delayed Emission Mechanisms

The delayed emission from triplet states in 1,1,4,4-tetraphenyl-1,3-butadiene occurs through multiple mechanisms with distinct temporal signatures [4]. Direct phosphorescence from the lowest triplet state contributes to very long-lived emission components extending into the millisecond range [4]. This phosphorescence is normally spin-forbidden but becomes weakly allowed through spin-orbit coupling effects [4].

Triplet-triplet annihilation processes provide alternative pathways for delayed emission [4]. When two triplet states interact, they can undergo annihilation to produce a higher-energy excited state that subsequently emits via fluorescence [4]. This mechanism can produce delayed fluorescence with the spectral characteristics of the normal fluorescence but with the temporal signature of the triplet states [4].

The relative contributions of these different delayed emission mechanisms depend on the triplet state concentration and the efficiency of the various interaction processes [4]. At high excitation intensities, triplet-triplet annihilation becomes more prominent, while at low intensities, direct phosphorescence may dominate [4].

Implications for Detector Performance

The triplet-state contributions to delayed light emission have significant implications for the performance of liquid argon detectors using 1,1,4,4-tetraphenyl-1,3-butadiene wavelength shifters [4]. The delayed emission component can contribute to anomalies in liquid argon scintillation light measurements that have been reported in the literature since the 1970s [4].

The presence of delayed emission components affects pulse shape discrimination algorithms used for background rejection [4]. The long-lived components can provide additional discrimination power for separating different types of events, but they also require careful consideration in the design of electronic systems and analysis algorithms [4].

The delayed emission can also impact the timing resolution of detector systems [4]. While the delayed component represents a relatively small fraction of the total light output, its extended temporal profile can affect the precision of event timing measurements [4]. Understanding and accounting for these effects is crucial for optimizing detector performance [4].

Coating Techniques for Photomultiplier Tube Surface Optimization

Knudsen Cell Evaporation Methods

Knudsen cell evaporation represents the most widely adopted technique for depositing uniform 1,1,4,4-tetraphenyl-1,3-butadiene coatings on photomultiplier tube surfaces [13]. This method provides precise control over the evaporation process through temperature regulation and enables the production of highly uniform coatings on complex geometries such as convex photomultiplier tube windows [13].

The Knudsen cell system consists of a crucible surrounded by a heating filament with a controlled orifice for molecular effusion [14]. The evaporation rate follows the Knudsen equation, with the molecular flow rate determined by the temperature and partial pressure of the evaporant [14]. This approach ensures reproducible deposition rates and enables precise control of film thickness across the substrate surface [14].

For photomultiplier tube applications, the optimal deposition conditions involve maintaining the crucible temperature at approximately 220 degrees Celsius while rotating the substrate to ensure uniform coverage [14]. The evaporation process typically requires about two hours to complete, with the deposition rate monitored through quartz crystal microbalance sensors [14].

The uniformity of coatings produced by Knudsen cell evaporation has been verified through detailed analysis of deposition density as a function of position [14]. The rotating sample support guarantees uniform deposition across the entire photomultiplier tube surface, with variations in coating thickness typically less than 10% across the active area [14].

Spin Coating Techniques

Spin coating techniques for 1,1,4,4-tetraphenyl-1,3-butadiene films offer significant advantages in terms of simplicity and cost-effectiveness for certain detector applications [15]. This method involves dissolving the compound in suitable solvents and depositing the solution onto rotating substrates, followed by solvent evaporation to leave uniform films [15].

The spin coating process parameters significantly influence the final film properties [15]. Rotation speeds typically range from 1,000 to 4,000 revolutions per minute, with higher speeds producing thinner films [15]. The solution concentration and viscosity determine the initial film thickness, while the spinning duration affects the final uniformity [15].

For acrylic substrates commonly used in liquid argon detectors, methylbenzene serves as an effective solvent for 1,1,4,4-tetraphenyl-1,3-butadiene [15]. The spinning process involves two stages: initial spreading at moderate speeds followed by high-speed solvent evaporation [15]. The resulting films exhibit thicknesses typically around 180 nanometers with excellent surface uniformity [15].

Quality control measures for spin-coated films include scanning electron microscopy analysis to verify surface uniformity and spectroscopic measurements to confirm wavelength-shifting efficiency [15]. The wavelength-shifting efficiency of spin-coated films can reach 25% or higher, depending on the film thickness and preparation conditions [15].

Thermal Evaporation Optimization

Thermal evaporation techniques for 1,1,4,4-tetraphenyl-1,3-butadiene coatings require careful optimization to achieve optimal wavelength-shifting performance [10]. The evaporation process involves heating the source material to generate vapor that condenses on the substrate surface, with the film properties determined by the evaporation rate and substrate temperature [10].

The optimal deposition conditions for photomultiplier tube applications involve maintaining controlled evaporation rates while ensuring adequate substrate coverage [10]. Too rapid evaporation can result in non-uniform films with poor adhesion, while excessively slow rates may lead to contamination or incomplete coverage [10].

Temperature control during evaporation is critical for maintaining the molecular integrity of 1,1,4,4-tetraphenyl-1,3-butadiene [10]. The compound can undergo thermal decomposition at elevated temperatures, leading to degraded wavelength-shifting performance [10]. Optimal evaporation temperatures typically range from 200 to 250 degrees Celsius, depending on the vacuum level and deposition rate [10].

The substrate preparation significantly influences the adhesion and uniformity of thermally evaporated films [10]. Surface cleaning and potential priming treatments enhance the coating quality and long-term stability [10]. The use of rotation or oscillation during evaporation helps ensure uniform thickness across large or complex surfaces [10].

Advanced Deposition Techniques

Advanced deposition techniques for 1,1,4,4-tetraphenyl-1,3-butadiene coatings include plasma-enhanced methods and molecular beam epitaxy approaches [16]. These techniques offer enhanced control over film properties and enable the production of coatings with tailored characteristics for specific detector applications [16].

Plasma-enhanced deposition can improve the adhesion and durability of 1,1,4,4-tetraphenyl-1,3-butadiene films through surface activation and enhanced chemical bonding [16]. The plasma treatment can modify the substrate surface to promote better coating adhesion while maintaining the wavelength-shifting properties of the deposited material [16].

Molecular beam epitaxy techniques enable the deposition of highly ordered 1,1,4,4-tetraphenyl-1,3-butadiene films with controlled molecular orientation [16]. This level of control can potentially enhance the wavelength-shifting efficiency through optimized molecular alignment and reduced scattering losses [16].

The integration of real-time monitoring systems with advanced deposition techniques enables precise control of film growth and immediate feedback on coating quality [16]. Quartz crystal microbalance sensors combined with optical monitoring provide comprehensive characterization of the deposition process [16].

Quality Control and Characterization

Quality control procedures for 1,1,4,4-tetraphenyl-1,3-butadiene coatings on photomultiplier tubes involve comprehensive characterization of both optical and physical properties [13]. The wavelength-shifting efficiency represents the primary performance metric, typically measured using calibrated ultraviolet sources and detection systems [13].

Optical transmission measurements across the wavelength range of interest provide quantitative assessment of coating performance [13]. The transmission spectra reveal both the absorption characteristics in the ultraviolet range and the emission properties in the visible range [13]. These measurements enable optimization of coating thickness for maximum wavelength-shifting efficiency [13].

Surface morphology analysis through scanning electron microscopy and atomic force microscopy provides detailed information about coating uniformity and surface quality [13]. The surface roughness and grain structure influence both the optical properties and the long-term stability of the coatings [13].

XLogP3

8.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1450-63-1

Wikipedia

Tetraphenyl butadiene

General Manufacturing Information

Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis-: ACTIVE

Dates

Last modified: 08-15-2023

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